molecular formula C14H10FN3O2 B14182279 2-[(3-fluorophenyl)methyl]-6-nitro-1H-benzimidazole CAS No. 833474-48-9

2-[(3-fluorophenyl)methyl]-6-nitro-1H-benzimidazole

Cat. No.: B14182279
CAS No.: 833474-48-9
M. Wt: 271.25 g/mol
InChI Key: ACCYZSABSAXOQL-UHFFFAOYSA-N
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Description

2-[(3-fluorophenyl)methyl]-6-nitro-1H-benzimidazole is an organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a fluorophenyl group and a nitro group attached to the benzimidazole core. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-fluorophenyl)methyl]-6-nitro-1H-benzimidazole typically involves the following steps:

    Fluorophenylmethylation: The fluorophenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, where the benzimidazole is treated with a fluorophenylmethyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(3-fluorophenyl)methyl]-6-nitro-1H-benzimidazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Oxidation: The benzimidazole ring can be oxidized under strong oxidative conditions to form various oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-[(3-fluorophenyl)methyl]-6-amino-1H-benzimidazole.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

    Oxidation: Oxidized benzimidazole derivatives.

Scientific Research Applications

2-[(3-fluorophenyl)methyl]-6-nitro-1H-benzimidazole has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Biology: Used as a probe to study enzyme interactions and receptor binding.

    Material Science: Employed in the development of organic semiconductors and other advanced materials.

    Agriculture: Investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-[(3-fluorophenyl)methyl]-6-nitro-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The fluorophenyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, increasing its potency and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-chlorophenyl)methyl]-6-nitro-1H-benzimidazole
  • 2-[(3-bromophenyl)methyl]-6-nitro-1H-benzimidazole
  • 2-[(3-methylphenyl)methyl]-6-nitro-1H-benzimidazole

Uniqueness

2-[(3-fluorophenyl)methyl]-6-nitro-1H-benzimidazole is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its ability to participate in specific chemical reactions. The fluorine atom also increases the compound’s metabolic stability and bioavailability, making it a valuable candidate for drug development.

Properties

CAS No.

833474-48-9

Molecular Formula

C14H10FN3O2

Molecular Weight

271.25 g/mol

IUPAC Name

2-[(3-fluorophenyl)methyl]-6-nitro-1H-benzimidazole

InChI

InChI=1S/C14H10FN3O2/c15-10-3-1-2-9(6-10)7-14-16-12-5-4-11(18(19)20)8-13(12)17-14/h1-6,8H,7H2,(H,16,17)

InChI Key

ACCYZSABSAXOQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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